

Spectroscopic Data of 3-Methyl-4-propyloctane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

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This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **3-Methyl-4-propyloctane** ($C_{12}H_{26}$, CAS: 62184-35-4), a branched alkane.^{[1][2]} Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for analyzing this molecule using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. While experimental data for this specific compound is not readily available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Properties

3-Methyl-4-propyloctane is a saturated hydrocarbon with a molecular weight of 170.33 g/mol.^{[1][2]} Its structure consists of an eight-carbon octane backbone with a methyl group at the C3 position and a propyl group at the C4 position. This branched structure gives rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.

Property	Value	Source
Molecular Formula	$C_{12}H_{26}$	
Molecular Weight	170.33 g/mol	
CAS Number	62184-35-4	

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes is characterized by fragmentation patterns that are highly indicative of the molecule's structure. The primary ionization method for such compounds is electron ionization (EI), which leads to the formation of a molecular ion (M^+) and various fragment ions.

Predicted Fragmentation Pattern

For **3-Methyl-4-propyloctane**, the molecular ion peak at m/z 170 is expected to be of very low abundance or even absent, a common characteristic of highly branched alkanes due to the ease of fragmentation. The fragmentation will be dictated by the formation of the most stable carbocations, which are tertiary, followed by secondary, and then primary.

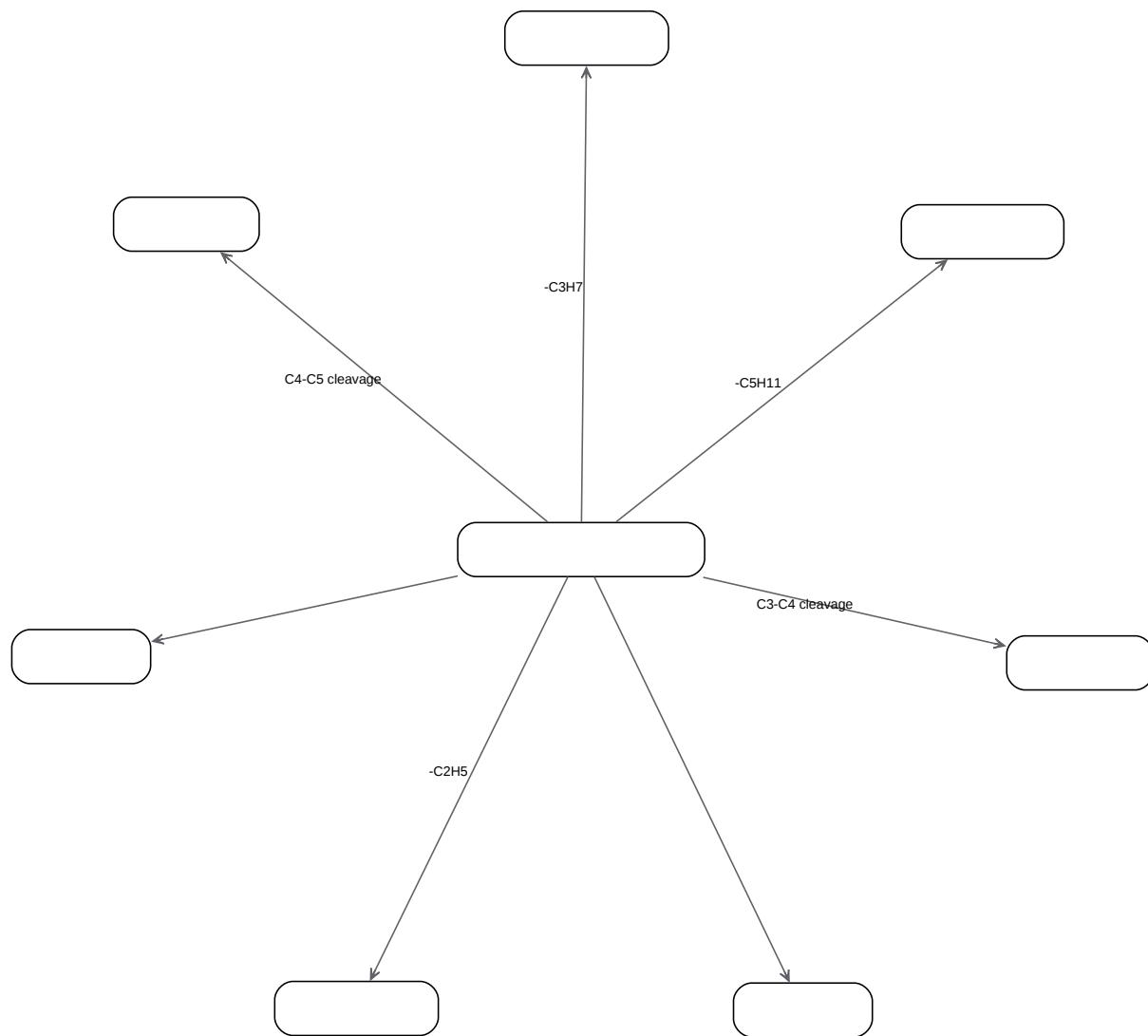
Cleavage is most likely to occur at the branching points (C3 and C4) and along the octane chain. The loss of the largest alkyl group at a branch point is a favored pathway as it leads to the formation of a more stable carbocation.

Predicted Key Mass Spectrometry Fragments:

m/z	Possible Fragment Structure	Cleavage Point
141	$[M - C_2H_5]^+$	Loss of an ethyl group
127	$[M - C_3H_7]^+$	Loss of the propyl group
99	$[M - C_5H_{11}]^+$	Cleavage at C4-C5 bond
85	$[C_6H_{13}]^+$	Cleavage at C3-C4 bond
71	$[C_5H_{11}]^+$	Cleavage at C4-C5 bond
57	$[C_4H_9]^+$	Butyl cation fragment
43	$[C_3H_7]^+$	Propyl cation fragment

The mass spectrum is anticipated to show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH_2 groups.

Visualization of Fragmentation



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Caption: Predicted Mass Spectrometry Fragmentation of **3-Methyl-4-propyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of **3-Methyl-4-propyloctane**, we can predict the chemical shifts, multiplicities, and integration of the signals in both ^1H and ^{13}C NMR spectra.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Methyl-4-propyloctane** will show a number of overlapping signals in the upfield region (typically 0.8-1.6 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent carbons.

Predicted ^1H NMR Chemical Shifts, Multiplicities, and Integration:

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (C1)	~0.88	Triplet	3H
CH_2 (C2)	~1.25	Multiplet	2H
CH (C3)	~1.45	Multiplet	1H
CH_3 (on C3)	~0.85	Doublet	3H
CH (C4)	~1.35	Multiplet	1H
CH_2 (on C4, propyl)	~1.25	Multiplet	2H
CH_2 (on C4, propyl)	~1.30	Multiplet	2H
CH_3 (on C4, propyl)	~0.90	Triplet	3H
CH_2 (C5)	~1.25	Multiplet	2H
CH_2 (C6)	~1.25	Multiplet	2H
CH_2 (C7)	~1.25	Multiplet	2H
CH_3 (C8)	~0.88	Triplet	3H

Note: Due to the complexity of the overlapping signals, the exact multiplicities may be difficult to resolve and may appear as complex multiplets.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on the local electronic environment of each carbon.

Predicted ^{13}C NMR Chemical Shifts:

Carbon Assignment	Predicted Chemical Shift (ppm)
C1	~14.1
C2	~23.0
C3	~34.5
Methyl on C3	~19.5
C4	~42.0
Propyl C1' on C4	~30.0
Propyl C2' on C4	~20.5
Propyl C3' on C4	~14.5
C5	~29.5
C6	~32.0
C7	~22.6
C8	~14.1

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-4-propyloctane**, like other alkanes, will be dominated by C-H stretching and bending vibrations. While not providing as detailed structural information as

NMR or MS for this class of compounds, it is useful for confirming the presence of a saturated hydrocarbon.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960-2850	C-H stretch (from CH ₃ and CH ₂)	Strong
1465	C-H bend (scissoring) from CH ₂	Medium
1375	C-H bend (symmetric) from CH ₃	Medium
725-720	C-H rock from long chain methylene	Weak

The region below 1500 cm⁻¹ is known as the "fingerprint region" and will contain a complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's specific structure.

Experimental Protocols

To obtain the spectroscopic data for **3-Methyl-4-propyloctane**, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **3-Methyl-4-propyloctane** in a volatile organic solvent such as hexane or dichloromethane.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- GC Separation: Use a non-polar capillary column (e.g., DB-1 or equivalent). A typical temperature program would be:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Final hold: 5 minutes at 250 °C.
- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

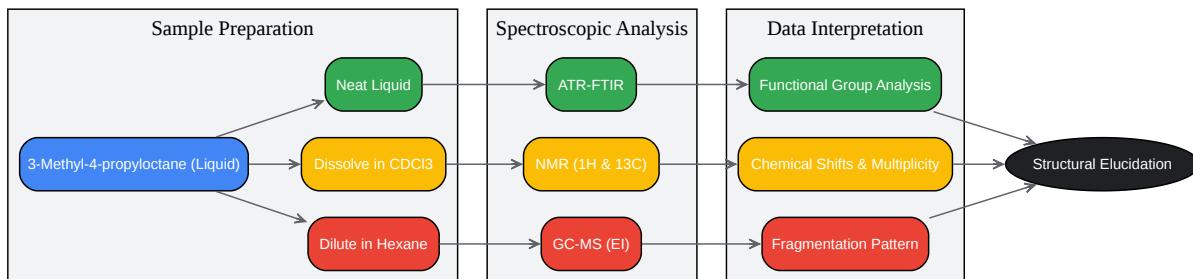
- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methyl-4-propylcyclohexane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **3-Methyl-4-propylcyclohexane** is a liquid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- A typical spectral range is 4000-400 cm^{-1} .

Spectroscopic Analysis Workflow



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Caption: Overall workflow for the spectroscopic analysis of **3-Methyl-4-propyloctane**.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21201031, **3-Methyl-4-propyloctane**.
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Sources

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